Cas no 2229314-05-8 (methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate)

methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate
- 2229314-05-8
- EN300-1767931
-
- インチ: 1S/C8H16FNO2/c1-8(2,9)6(5-10)4-7(11)12-3/h6H,4-5,10H2,1-3H3
- InChIKey: MAGFJLLOSQMQNQ-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C)C(CN)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 177.11650692g/mol
- どういたいしつりょう: 177.11650692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767931-0.05g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1767931-2.5g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1767931-0.1g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1767931-10.0g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1767931-10g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1767931-1g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1767931-1.0g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1767931-5.0g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1767931-5g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1767931-0.5g |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate |
2229314-05-8 | 0.5g |
$1440.0 | 2023-09-20 |
methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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8. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoateに関する追加情報
Compound CAS No. 2229314-05-8: Methyl 3-(Aminomethyl)-4-Fluoro-4-Methylpentanoate
Methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate, identified by the CAS registry number 2229314-05-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a methyl ester group with an aminoalkyl chain and a fluorinated substituent. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical transformations.
Recent studies have highlighted the potential of methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate in the development of advanced materials, particularly in the synthesis of polymers and surfactants. Its ability to undergo nucleophilic substitution reactions has been extensively explored, enabling the creation of novel materials with tailored properties. For instance, researchers have utilized this compound to synthesize biocompatible polymers that exhibit excellent mechanical strength and biodegradability, making them ideal candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The fluorinated substituent in methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate plays a crucial role in enhancing the compound's stability and reactivity. Fluorine's electronegativity contributes to the formation of strong C-F bonds, which are resistant to hydrolysis and oxidation. This property makes the compound particularly valuable in environments where chemical stability is critical, such as in industrial coatings and high-performance lubricants.
In addition to its material science applications, methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate has shown promise in pharmaceutical research. Its amino group can be exploited for the synthesis of bioactive molecules, including peptide analogs and enzyme inhibitors. Recent advancements in medicinal chemistry have demonstrated that this compound can serve as a building block for creating drugs with improved pharmacokinetic profiles, enhancing their efficacy and reducing side effects.
The synthesis of methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate involves a multi-step process that typically begins with the preparation of a suitable precursor. The introduction of the aminoalkyl group is often achieved through nucleophilic substitution or coupling reactions, while the fluorination step requires precise control to ensure optimal yields. Researchers have developed efficient methodologies to streamline this synthesis, reducing production costs and improving scalability.
From an environmental perspective, methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate exhibits favorable biodegradation characteristics under controlled conditions. Its ability to break down into non-toxic byproducts makes it an eco-friendly alternative to traditional chemicals in various industrial processes. This aligns with current global trends toward sustainable chemistry and green manufacturing practices.
In conclusion, methyl 3-(aminomethyl)-4-fluoro-4-methylpentanoate (CAS No. 2229314-05-8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow significantly.
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